4-Bromo-5-(octyloxy)benzene-1,2-diamine
Overview
Description
4-Bromo-5-(octyloxy)benzene-1,2-diamine is an organic compound characterized by the presence of a bromine atom, an octyloxy group, and two amine groups attached to a benzene ring. This compound is a solid substance, typically appearing as white to pale yellow crystalline solid .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-(octyloxy)benzene-1,2-diamine typically involves the bromination of 5-(octyloxy)benzene-1,2-diamine. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction parameters to achieve high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-5-(octyloxy)benzene-1,2-diamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The amine groups can undergo oxidation to form nitro compounds or reduction to form corresponding amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Compounds with different functional groups replacing the bromine atom.
Oxidation Products: Nitro derivatives of the original compound.
Reduction Products: Reduced amine derivatives.
Scientific Research Applications
4-Bromo-5-(octyloxy)benzene-1,2-diamine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Potential use in the development of bioactive molecules for research purposes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-5-(octyloxy)benzene-1,2-diamine involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
4-Bromo-2,5-diaminotoluene: Similar structure with a methyl group instead of an octyloxy group.
4-Bromo-1,2-diaminobenzene: Lacks the octyloxy group, making it less hydrophobic.
5-(Octyloxy)-1,2-diaminobenzene: Lacks the bromine atom, affecting its reactivity.
Uniqueness: 4-Bromo-5-(octyloxy)benzene-1,2-diamine is unique due to the presence of both the bromine atom and the octyloxy group, which confer distinct chemical properties and reactivity. This combination allows for specific interactions and applications that are not possible with other similar compounds .
Properties
IUPAC Name |
4-bromo-5-octoxybenzene-1,2-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BrN2O/c1-2-3-4-5-6-7-8-18-14-10-13(17)12(16)9-11(14)15/h9-10H,2-8,16-17H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTVRLGZXZOEMSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=C(C=C(C(=C1)N)N)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101273423 | |
Record name | 1,2-Benzenediamine, 4-bromo-5-(octyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101273423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1373232-59-7 | |
Record name | 1,2-Benzenediamine, 4-bromo-5-(octyloxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1373232-59-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Benzenediamine, 4-bromo-5-(octyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101273423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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